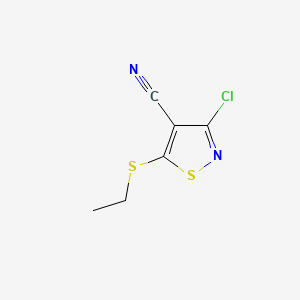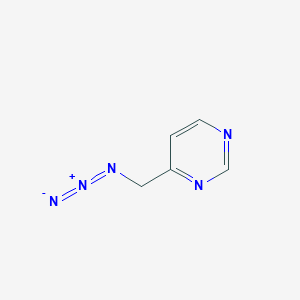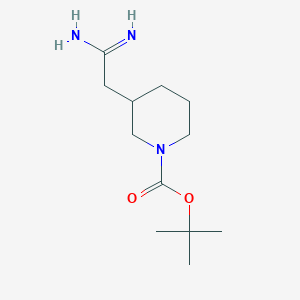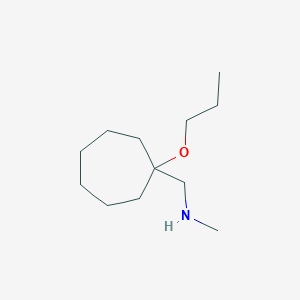
3-Chloro-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloro group, an ethylsulfanyl group, and a carbonitrile group attached to the thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method is the reaction of 3-chloro-1,2-thiazole-4-carbonitrile with ethanethiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Substitution Reactions: Products include thiazole derivatives with various substituents replacing the chloro group.
Oxidation Reactions: Products include sulfoxides or sulfones.
Reduction Reactions: Products include primary amines.
Aplicaciones Científicas De Investigación
3-Chloro-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro, ethylsulfanyl, and carbonitrile groups can influence its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-5-methyl-1,2-thiazole-4-carbonitrile
- 3-Chloro-5-phenyl-1,2-thiazole-4-carbonitrile
- 3-Chloro-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile
Uniqueness
3-Chloro-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile is unique due to the presence of the ethylsulfanyl group, which can impart distinct chemical and biological properties compared to its analogs. The combination of the chloro, ethylsulfanyl, and carbonitrile groups in the thiazole ring makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H5ClN2S2 |
|---|---|
Peso molecular |
204.7 g/mol |
Nombre IUPAC |
3-chloro-5-ethylsulfanyl-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C6H5ClN2S2/c1-2-10-6-4(3-8)5(7)9-11-6/h2H2,1H3 |
Clave InChI |
ZQYUHALPLHZDPZ-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=C(C(=NS1)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine](/img/structure/B13534724.png)

![3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine](/img/structure/B13534730.png)






